molecular formula C7H15ClN2O2 B2683842 Piperidin-4-yl N-methylcarbamate;hydrochloride CAS No. 2418709-24-5

Piperidin-4-yl N-methylcarbamate;hydrochloride

Cat. No.: B2683842
CAS No.: 2418709-24-5
M. Wt: 194.66
InChI Key: AURRDKNZNUOKEE-UHFFFAOYSA-N
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Description

Piperidin-4-yl N-methylcarbamate;hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications

CO2 Absorption Characteristics

Research by Robinson, McCluskey, and Attalla (2011) explored the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines. Their study revealed that structural variations in piperidines affect their ability to absorb CO2, forming carbamate derivatives in the process. The kinetic favorability of carbamate formation and its susceptibility to hydrolysis were also discussed, providing insights into the potential application of such compounds in CO2 capture technologies (Robinson, McCluskey, & Attalla, 2011).

Antimycobacterial Activity

Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating an atom-economic and stereoselective synthesis process. Their findings highlighted the significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting piperidine derivatives as promising compounds for tuberculosis treatment (Kumar et al., 2008).

Corrosion Inhibition

Kaya et al. (2016) examined the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Their findings support the potential application of these compounds in protecting metals from corrosion, particularly in industrial settings (Kaya et al., 2016).

Modulation of Membrane Dynamics

Khajuria, Thusu, and Zutshi (2002) studied the bioavailability-enhancing activity of piperine, a piperidine derivative, attributing its effects to alterations in membrane dynamics and enzyme kinetics within the intestine. Their research provides a basis for the development of novel drug delivery methods enhancing the absorption of therapeutics (Khajuria, Thusu, & Zutshi, 2002).

Piperidine as a Building Block in Medicinal Chemistry

Sankarapapavinasam, Pushpanaden, and Ahmed (1991) investigated the inhibition efficiency of piperidine and its derivatives on copper corrosion in sulfuric acid, showcasing the chemical's potential in industrial applications to prevent metal degradation (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Properties

IUPAC Name

piperidin-4-yl N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRDKNZNUOKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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